Mirabegron, chemically named 2-(2-aminothiazol-4-yl)-N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide, is a synthetic compound studied for its role as a selective β3-adrenergic receptor agonist. [] While initially investigated for its potential in treating overactive bladder syndrome, research has expanded to explore its broader metabolic effects, particularly concerning adipose tissue and glucose homeostasis. [, ]
Microcrystal electron diffraction (MicroED) analysis revealed that Mirabegron exists in two distinct conformational states (conformers) within the asymmetric unit. [] This polymorphism contributes to its low water solubility due to the internal arrangement of hydrophilic groups within the crystal lattice. [] Conformers 1 and 2 exhibit trans- and cis- forms, respectively. [] When binding to its target receptor, the β3-adrenergic receptor (β3AR), Mirabegron undergoes significant conformational changes. []
Mirabegron functions primarily as a selective β3-adrenergic receptor (β3AR) agonist. [] It binds to β3AR, primarily found in the detrusor muscle of the bladder and adipose tissue. [, , ] This binding leads to the activation of adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. [] In the bladder, this results in detrusor muscle relaxation, increasing bladder capacity and reducing overactivity. [, ] In adipose tissue, β3AR activation by Mirabegron stimulates lipolysis and promotes the development of beige adipocytes, a type of fat cell with increased energy expenditure capacity. [, , ]
Limited information on the specific physical and chemical properties of Mirabegron is available in the provided research. One study mentions its low water solubility, attributed to the internal arrangement of hydrophilic groups within the crystal lattice. [] This characteristic is crucial for its formulation into extended-release pharmaceutical preparations. Further investigation is required for a more comprehensive analysis of its physical and chemical properties.
Mirabegron is widely studied for its efficacy in treating overactive bladder (OAB) symptoms. [, , , , , , , ] Research indicates its comparable effectiveness to antimuscarinic agents, with potentially fewer side effects. [, , ]
Preclinical and clinical studies suggest Mirabegron's potential in treating metabolic disorders like obesity and type 2 diabetes. [, , , ] Its ability to activate brown adipose tissue and promote beige adipocyte formation in white adipose tissue contributes to increased energy expenditure and improved glucose homeostasis. [, , , , ]
Emerging research suggests that Mirabegron may enhance the expulsion of ureteral stones. [, ] By relaxing the ureteral smooth muscle, it facilitates stone passage and potentially reduces associated pain. [, ]
Mirabegron is a valuable tool for investigating β3AR signaling pathways and their role in various physiological processes, including bladder function, adipose tissue metabolism, and cardiovascular health. [, , , ]
Further investigations are needed to determine the optimal therapeutic dose of Mirabegron for inducing beige adipocyte formation without adverse effects. [] Long-term clinical trials are crucial to confirm its efficacy and safety in treating obesity and type 2 diabetes.
Research should investigate the potential benefits and risks of combining Mirabegron with other medications, such as pioglitazone, for treating metabolic disorders. []
Further studies are needed to fully elucidate potential off-target effects of Mirabegron, particularly concerning its interaction with muscarinic receptors and their implications for bladder and prostate function. [, ]
Exploring novel drug delivery systems, like solid lipid nanoparticles, could enhance Mirabegron's bioavailability and therapeutic efficacy. []
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: